N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(benzenesulfonyl)acetamide
Description
N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(benzenesulfonyl)acetamide is a synthetic small molecule characterized by a 1,3-thiazole core substituted with benzoyl and phenyl groups at positions 5 and 4, respectively. The acetamide moiety at position 2 is further modified with a benzenesulfonyl group. The compound’s synthesis likely involves N-acylation of a thiazol-2-amine precursor, as inferred from analogous methods described for related molecules .
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4S2/c27-20(16-32(29,30)19-14-8-3-9-15-19)25-24-26-21(17-10-4-1-5-11-17)23(31-24)22(28)18-12-6-2-7-13-18/h1-15H,16H2,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQKKXXZKPXGTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CS(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural analogues share the 1,3-thiazol-2-yl acetamide core but differ in substituents, which critically influence their physicochemical and pharmacological profiles. Key comparisons include:
Key Observations:
- Substituent Impact on Activity : SirReal2’s dimethylpyrimidinyl sulfanyl group enhances its selectivity for SIRT2 inhibition, while the target compound’s benzenesulfonyl group may confer distinct binding interactions due to its electron-withdrawing nature .
- Solubility and Bioavailability: The morpholino group in ’s compound likely improves aqueous solubility compared to the target compound’s lipophilic benzenesulfonyl group, though this may reduce membrane permeability .
- Synthetic Flexibility: The target compound’s benzoyl and phenyl substituents suggest stability against metabolic degradation, akin to trifluoromethyl groups in ’s derivatives, which are known to enhance metabolic stability .
Pharmacological and Mechanistic Differences
- SirReal2: Demonstrates nanomolar inhibition of SIRT2, a histone deacetylase implicated in neurodegenerative diseases. Its naphthalene and pyrimidine groups facilitate hydrophobic interactions with the enzyme’s active site .
- Bis(azolyl)sulfonamidoacetamides () : Exhibit broad-spectrum antimicrobial activity, attributed to sulfonamide moieties disrupting folate biosynthesis. The target compound’s benzenesulfonyl group may share this mechanism but requires validation .
- Trifluoromethyl Derivatives () : Designed for anticancer activity, leveraging trifluoromethyl’s metabolic stability and enhanced binding to kinase domains .
Physicochemical Properties
- Molecular Weight and LogP : SirReal2 (MW: 444.54 g/mol) and the target compound (estimated MW: ~470–500 g/mol) fall within the “drug-like” range but may face challenges in blood-brain barrier penetration due to high polarity from sulfonyl groups.
- Solubility: The morpholino-substituted derivative () likely has higher aqueous solubility (LogP ~2.5) than the target compound (estimated LogP ~3.5–4.0) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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